The synthesis of APN-BCN typically involves the coupling of the APN moiety with the BCN group through established organic synthesis techniques. The reaction conditions are designed to ensure high yields while maintaining the integrity of both functional groups.
Methods:
Technical Details:
The molecular structure of APN-BCN features distinct functional groups that contribute to its reactivity:
Data:
APN-BCN participates in several key chemical reactions:
Technical Details:
The mechanism of action for APN-BCN primarily revolves around its ability to selectively conjugate with specific biomolecules:
This specificity makes APN-BCN particularly useful in creating antibody-drug conjugates (ADCs) that can deliver therapeutic agents directly to cancer cells expressing APN .
These properties make APN-BCN suitable for various applications in bioconjugation without compromising the integrity of biological samples .
APN-BCN has significant applications in scientific research:
The compound's ability to facilitate efficient and selective bioconjugation makes it a valuable asset in both therapeutic development and research settings focused on cancer biology .
The molecular design of bicyclo[6.1.0]non-4-ynylmethyl carbamate (BCN-carbamate) derivatives prioritizes strategic integration of bioorthogonal reactivity and hydrolytic stability. Bicyclo[6.1.0]nonyne (BCN) scaffolds offer a planar-symmetric strained alkyne core that eliminates regioisomer formation during strain-promoted azide-alkyne cycloadditions (SPAAC), while the carbamate linkage provides a balance between conjugation efficiency and controlled lability. Hybrid architectures like cysteine-targeting APN-BCN exemplify rational design: the electrophilic N-acryloylpyrrolidine (APN) moiety enables chemoselective cysteine conjugation via Michael addition, forming stable thioether adducts resistant to retro-Michael reactions in physiological environments. This pairing creates a heterobifunctional linker (Chemical Formula: C₂₀H₁₈N₂O₂; Molecular Weight: 318.37) capable of sequential bioconjugation—initial cysteine-selective protein modification followed by copper-free click chemistry with azide-bearing probes [3]. Critically, the BCN component’s moderate lipophilicity (cLogP ≈ 2.8) enhances aqueous solubility compared to dibenzoannulated cyclooctynes, reducing nonspecific biomolecular interactions [1] [8].
The synthesis of BCN-carbamate conjugates employs divergent methodologies contingent on target complexity and scale:
Solid-Phase Synthesis:Automated solid-phase oligonucleotide synthesis (SPOS) enables direct incorporation of BCN-phosphoramidite monomers at internal oligonucleotide positions. This approach leverages dimethoxytrityl (DMT)-protected BCN-linkers (e.g., carbamate derivative 3 or amide derivative 7) attached to controlled pore glass (CPG) resins. Iterative acid treatments (e.g., 3% trichloroacetic acid/dichloromethane) deprotect DMT groups during chain elongation. However, BCN’s strained alkyne exhibits marked sensitivity to repetitive acidic conditions, with studies revealing ≤13% intact BCN-carbinol after 30-minute trichloroacetic acid/toluene exposure [1] [4]. Consequently, solid-phase synthesis is restricted to acid-resistant BCN derivatives (e.g., amide-linked BCN) or terminal modifications using DMT-off protocols.
Solution-Phase Synthesis:Large-scale production (>1 kg) of BCN-carbamate building blocks favors solution-phase methods. BCN-carbinol is activated with disuccinimidyl carbonate to form a succinimidyl carbonate intermediate, subsequently reacted with amine-functionalized payloads (e.g., aminodiol scaffold 1) in anhydrous dimethylformamide. This route achieves near-quantitative carbamate formation at ambient temperature within 2 hours. Solution-phase excels in synthesizing small molecule conjugates like APN-BCN, facilitating chromatographic purification (>95% purity) and multi-gram yields. Hybrid approaches segment oligonucleotides via solid-phase synthesis, followed by solution-phase conjugation of BCN-carbamate to terminal amines/thiols under mild buffered conditions [2] [6] [10].
Table 1: Comparative Analysis of BCN-Carbamate Synthesis Strategies
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Scale Suitability | Microgram to milligram (limited by resin loading) | Milligram to kilogram |
| BCN Positioning | Terminal/internal (amide-stabilized) | Exclusive terminal modification |
| Acid Sensitivity | Severe degradation with trichloroacetic acid | Minimal acid exposure |
| Purification Complexity | On-resin washing; HPLC post-cleavage | Column chromatography; crystallization |
| Throughput | High (automated synthesizers) | Moderate (batch processing) |
Carbamate bond formation between BCN-carbinol and amine nucleophiles demands stringent control to prevent alkyne degradation. Key optimization parameters include:
BCN-carbamate derivatives undergo rapid, catalyst-free SPAAC with azides, enabling modular bioconjugation. APN-BCN exemplifies this versatility: after cysteine-selective protein modification, the BCN moiety reacts with azidofluorophores or azido-drug derivatives under physiological conditions. Kinetic analyses reveal second-order rate constants (k₂) of 0.20–0.25 M⁻¹s⁻¹ for BCN-azide cycloadditions in acetonitrile/water (1:2 v/v), comparable to BCN-carbinol but slower than electron-deficient cyclooctynes. The carbamate linkage’s moderate hydrolytic susceptibility—while detrimental in prolonged cellular assays—enables applications in prodrug constructs where controlled release is advantageous [1] [3] [8].
Table 2: Strain-Promoted Cycloaddition Kinetics of BCN Derivatives
| BCN Derivative | Azide Partner | Solvent System | k₂ (M⁻¹s⁻¹) | Application |
|---|---|---|---|---|
| BCN-carbamate | Benzyl azide | CH₃CN:H₂O (1:2) | 0.20 | Oligonucleotide probes |
| BCN-amide | Benzyl azide | CH₃CN:H₂O (1:2) | 0.20 | Stable immunoconjugates |
| APN-BCN | TAMRA-azide | PBS (pH 7.4) | 0.18 | Fluorescent cell labeling |
Orthogonal reactivity is demonstrated in inverse electron-demand Diels-Alder (iEDDA) cycloadditions, where BCN-carbamates react with 3,6-di-2-pyridyl-1,2,4,5-tetrazine within 30 minutes at 25°C. This dual-click capability allows sequential labeling: initial iEDDA with tetrazine reagents followed by SPAAC with azides. However, carbamate-linked conjugates exhibit 30–50% cleavage in SKBR3, MDA-MB-231, and HeLa cell lines after 24-hour incubation, necessitating amide linkages for stability-critical applications [1] [8].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0